tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is a chemical compound with a complex structure, characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. One common synthetic route includes the following steps:
Preparation of the trifluoromethylated intermediate: : This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent, such as trifluoromethyl iodide.
Formation of the hydroxyl group: : The intermediate is then subjected to hydroxylation, often using reagents like hydroboration-oxidation or direct hydroxylation methods.
Introduction of the phenyl group: : The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Carbamate formation: : Finally, the carbamate group is introduced using tert-butyl isocyanate under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: : Electrophilic reagents such as bromine or nitric acid are typically employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of methylated derivatives.
Substitution: : Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: : Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl group may form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-hydroxy-1-phenylbutan-2-yl)carbamate: : Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate: : Does not contain the phenyl group, leading to variations in biological activity and binding affinity.
Properties
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-11(12(20)15(16,17)18)9-10-7-5-4-6-8-10/h4-8,11-12,20H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFMLQKDFXFOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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